

An In-Depth Technical Guide to L-Selenomethionine: Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *L-SelenoMethionine*

Cat. No.: *B1662878*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **L-Selenomethionine**, a naturally occurring organoselenium compound. It details its chemical structure, physicochemical properties, and significant roles in biological systems, particularly in the context of cancer research and antioxidant defense. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Formula

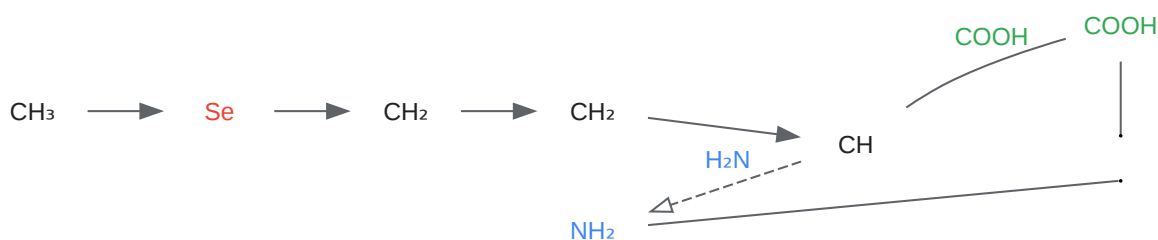
L-Selenomethionine is an amino acid analog of L-methionine where the sulfur atom is replaced by a selenium atom. Its chemical identity is well-established, and its structure is crucial to its biological function, allowing it to be incorporated into proteins in place of methionine.

The fundamental chemical identifiers and representations of **L-Selenomethionine** are summarized below:

- Chemical Formula: $C_5H_{11}NO_2Se$ [\[1\]](#)[\[2\]](#)[\[3\]](#)
- IUPAC Name: (2S)-2-amino-4-(methylselanyl)butanoic acid[\[1\]](#)[\[4\]](#)

- CAS Number: 3211-76-5[2][3]
- Synonyms: SeMet, Seleno-L-methionine[1][2][3]

Below is a two-dimensional chemical structure of the **L-Selenomethionine** molecule.



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A 2D representation of the **L-Selenomethionine** chemical structure.

Physicochemical Properties

A summary of the key quantitative data for **L-Selenomethionine** is presented in the table below for easy reference and comparison.

| Property | Value | Reference |
|------------------------------|--------------------------------------|-----------|
| Molecular Weight | 196.11 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [4][5] |
| Melting Point | 265°C (decomposes) | [4] |
| Solubility | Soluble in water (50 mg/ml) | [2] |
| Slightly soluble in methanol | [4] | |
| Purity | ≥97% to ≥98% | [2][3][7] |

Experimental Protocols

L-Selenomethionine has been the subject of numerous studies to elucidate its biological effects, particularly its anti-cancer properties. Below are summaries of key experimental methodologies commonly employed.

Cell Culture and Viability Assays

- **Cell Lines:** Human prostate cancer cell lines such as LNCaP and PC3 are frequently used.[\[1\]](#)
- **Culture Conditions:** Cells are typically maintained in appropriate growth media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and glutamine.[\[8\]](#) For experiments, cells are treated with varying concentrations of **L-Selenomethionine**, often in the micromolar range (e.g., 0.5 μ M to 500 μ M).[\[2\]](#)[\[5\]](#)
- **Viability Assessment (MTT Assay):** The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability. Cells are treated with **L-Selenomethionine** for a specified period (e.g., 24-72 hours), followed by incubation with MTT solution. The resulting formazan crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.[\[1\]](#)

Apoptosis Detection

- **Flow Cytometry for Sub-G1 Analysis:** Apoptosis is often quantified by measuring the sub-G1 cell population, which represents cells with fragmented DNA. After treatment with **L-Selenomethionine**, cells are harvested, fixed, and stained with a DNA-intercalating dye like propidium iodide. The DNA content is then analyzed by flow cytometry.[\[1\]](#)
- **TUNEL Assay:** The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. This method involves the enzymatic labeling of the free 3'-OH termini of DNA breaks with modified nucleotides, which can then be visualized by fluorescence microscopy.[\[2\]](#)
- **Caspase Activity Assays:** The activation of caspases, a family of proteases crucial for apoptosis, can be measured using specific substrates that become fluorescent or

colorimetric upon cleavage. For instance, the activation of caspase-9, an initiator caspase in the mitochondrial pathway, can be assessed.[4]

Glutathione Peroxidase (GPx) Activity Assay

The activity of glutathione peroxidase, a key antioxidant enzyme for which selenium is a cofactor, is often measured to assess the biological impact of selenium supplementation.[3]

- Indirect Coupled-Enzyme Assay: A common method for measuring GPx activity is an indirect assay. GPx catalyzes the reduction of a hydroperoxide (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) by oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG). The rate of GSSG formation is coupled to the activity of glutathione reductase (GR), which recycles GSSG back to GSH using NADPH as a reducing agent. The decrease in NADPH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the GPx activity in the sample.[9][10][11]

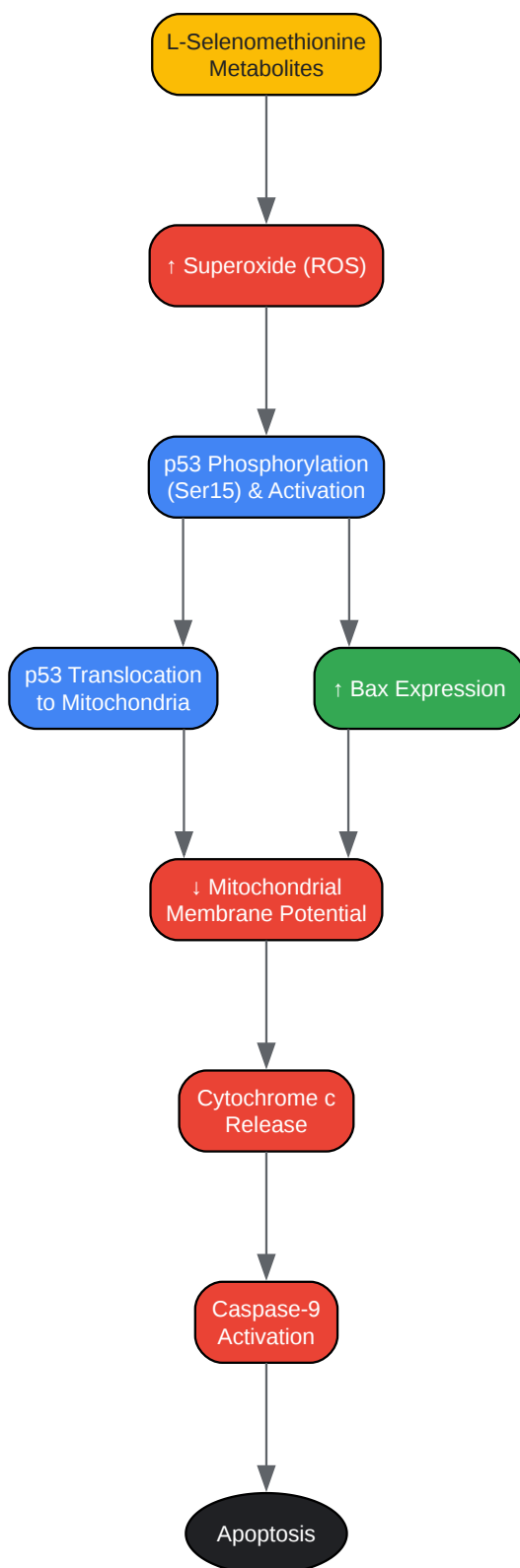
Signaling Pathways

L-Selenomethionine has been shown to modulate several signaling pathways, with a significant focus on those involved in apoptosis and cell cycle regulation in cancer cells.

p53-Dependent Mitochondrial Apoptosis Pathway

In human prostate cancer cells, **L-Selenomethionine**, particularly when metabolized, can induce apoptosis through a pathway that is dependent on the tumor suppressor protein p53.[1][4] This pathway involves the production of reactive oxygen species (ROS), specifically superoxide, which acts as a key signaling molecule.

The diagram below illustrates the key steps in the **L-Selenomethionine**-induced p53-dependent mitochondrial apoptosis pathway.



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L-Selenomethionine-induced p53-mediated apoptosis pathway.

This guide provides a foundational understanding of **L-Selenomethionine** for scientific and professional audiences. The presented data and methodologies are based on current scientific literature and are intended to facilitate further research and development in related fields.

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